Benzyl(ethyl)cyanamide
CAS No.: 52245-33-7
Cat. No.: VC18179602
Molecular Formula: C10H12N2
Molecular Weight: 160.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 52245-33-7 |
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Molecular Formula | C10H12N2 |
Molecular Weight | 160.22 g/mol |
IUPAC Name | benzyl(ethyl)cyanamide |
Standard InChI | InChI=1S/C10H12N2/c1-2-12(9-11)8-10-6-4-3-5-7-10/h3-7H,2,8H2,1H3 |
Standard InChI Key | UIBVIQQVYSPOIG-UHFFFAOYSA-N |
Canonical SMILES | CCN(CC1=CC=CC=C1)C#N |
Introduction
Structural and Chemical Identity of Benzyl(ethyl)cyanamide
Benzyl(ethyl)cyanamide (C₁₀H₁₁N₂) is an organonitrogen compound featuring a cyanamide core (-NH-C≡N) substituted with benzyl (C₆H₅CH₂-) and ethyl (C₂H₅-) groups at the nitrogen atoms. Its molecular framework combines the aromatic stability of the benzyl group with the electron-donating effects of the ethyl moiety, rendering it a versatile intermediate in heterocyclic synthesis .
Molecular Characteristics
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Molecular Formula: C₁₀H₁₁N₂
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Molecular Weight: 159.21 g/mol
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IUPAC Name: N-Benzyl-N-ethylcyanamide
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Key Functional Groups:
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Cyanamide (-NH-C≡N)
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Benzyl (aromatic) and ethyl (aliphatic) substituents
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The compound’s reactivity is governed by the electrophilic cyanamide group and the steric effects of its substituents. The benzyl group enhances solubility in non-polar solvents, while the ethyl group moderates boiling points and volatility .
Synthetic Methodologies
The synthesis of N,N-difunctionalized cyanamides like Benzyl(ethyl)cyanamide typically follows a two-step protocol involving nucleophilic substitution and oxidation, as demonstrated in recent studies .
Step 1: Formation of Cyanamide Intermediate
Cyanamide (H₂N-C≡N) reacts with benzyl bromide (C₆H₅CH₂Br) and ethyl bromide (C₂H₅Br) in a polar aprotic solvent (e.g., DMF or NMP) under alkaline conditions. Sodium hydride (NaH) or potassium hydroxide (KOH) serves as the base, facilitating deprotonation and subsequent alkylation:
Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction efficiency by stabilizing ionic intermediates .
Table 1: Optimized Reaction Conditions for Cyanamide Alkylation
Parameter | Value/Range |
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Solvent | DMF, NMP |
Temperature | 20–25°C (room temp) |
Molar Ratio (Cyanamide:Alkyl Halides) | 1:2–1:2.5 |
Catalyst | TBAB (0.2–0.25 mmol) |
Reaction Time | 6–8 hours |
Yield | 63–82% |
Physicochemical Properties
Benzyl(ethyl)cyanamide inherits key traits from its parent compound, cyanamide (H₂N-C≡N), while exhibiting modifications due to alkyl substitution :
Thermal Stability
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Melting Point: Estimated 45–60°C (similar to cyanamide derivatives).
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Decomposition: Above 180°C, yielding dicyandiamide and aromatic byproducts.
Solubility Profile
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Polar Solvents: High solubility in DMF, NMP, and alcohols.
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Non-Polar Solvents: Moderate solubility in dichloromethane and chloroform.
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Water: Limited solubility (<5 g/L at 25°C).
Spectroscopic Data
While direct spectral data for Benzyl(ethyl)cyanamide is unavailable, benzyl cyanide (C₆H₅CH₂CN) exhibits characteristic IR absorptions at:
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Aromatic C–H Stretch: ~3030 cm⁻¹.
Proton NMR of analogous compounds shows signals for benzyl protons (δ 7.2–7.4 ppm) and ethyl groups (δ 1.2–1.4 ppm for CH₃, δ 2.4–2.6 ppm for CH₂) .
Reactivity and Applications
Cyclization Reactions
Under acidic or basic conditions, Benzyl(ethyl)cyanamide may undergo cyclization to form quinazolinone derivatives, as observed in related urea systems . For example:
Such reactions are pivotal in synthesizing bioactive heterocycles.
Pharmaceutical Intermediates
Cyanamide derivatives serve as precursors to ureas and guanidines, which are integral to drugs like metformin and antihypertensives . Benzyl(ethyl)cyanamide’s bifunctional structure could enable its use in:
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Anticancer Agents: Via inhibition of protein kinases.
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Antimicrobials: Through interference with bacterial cell wall synthesis.
Parameter | Assessment |
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Flash Point | ~140°C (estimated) |
Reactivity with Acids | Violent decomposition |
PPE Recommendations | Gloves, goggles, fume hood |
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